4-Phenylurazole
Overview
Description
4-Phenylurazole, also known as 4-phenyl-1,2,4-triazolidine-3,5-dione, is an organic compound with the molecular formula C8H7N3O2. It is a derivative of urazole and features a phenyl group attached to the urazole ring. This compound is known for its applications in various chemical reactions and its role as a precursor to other significant chemical entities .
Mechanism of Action
Target of Action
It is known to be a precursor to the diels-alder trapping agent, 4-phenyl-1,2,4-triazoline-3,5-dione , which suggests that it may interact with a variety of biological targets.
Mode of Action
4-Phenylurazole undergoes oxidation in the presence of NO2-N2O4 to yield 4-phenyl-1,2,4-triazoline-3,5-dione . This reaction suggests that this compound may interact with its targets through oxidation processes. It also undergoes acetylation reaction with excess acetyl chloride in N,N-dimethylacetamide solution .
Result of Action
It is known to polymerize in the presence of phosgene, terephthaloyl chloride, and epichlorohydrin to yield an insoluble polymer .
Action Environment
It is known that the compound undergoes specific reactions in the presence of certain chemicals , suggesting that its action may be influenced by the chemical environment.
Biochemical Analysis
Biochemical Properties
It is known that 4-Phenylurazole undergoes oxidation in the presence of NO2-N2O4 to yield 4-phenyl-1,2,4-trizoline-3,5-dione . It also undergoes acetylation reaction with excess acetyl chloride in N, N -dimethylacetamide solution .
Molecular Mechanism
It is known that this compound can undergo several chemical reactions, including oxidation, acetylation, and polymerization
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Phenylurazole typically involves a multi-step synthetic process:
Hydrazine Hydrate and Diethyl Carbonate Reaction: Hydrazine hydrate reacts with diethyl carbonate to form hydrazine ethyl carboxylate.
Phenyl Isocyanate Reaction: The hydrazine ethyl carboxylate is then reacted with phenyl isocyanate in the presence of a solvent such as benzene under reflux conditions to produce 4-phenyl-1-ethoxycarbonyl semicarbazide.
Formation of this compound: The semicarbazide is treated with potassium hydroxide solution, followed by neutralization with concentrated hydrochloric acid to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yields and purity. The process involves:
- Using hydrazine hydrate and diethyl carbonate to produce hydrazine carboxylic acid ethyl ester.
- Reacting the ester with phenyl isocyanate in a suitable solvent.
- Purifying the product through recrystallization to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylurazole undergoes several types of chemical reactions, including:
Acetylation: It reacts with excess acetyl chloride in N,N-dimethylacetamide to form acetylated derivatives.
Polymerization: In the presence of phosgene, terephthaloyl chloride, and epichlorohydrin, it polymerizes to yield an insoluble polymer.
Common Reagents and Conditions:
Oxidation: Nitrogen dioxide and dinitrogen tetroxide.
Acetylation: Acetyl chloride in N,N-dimethylacetamide.
Polymerization: Phosgene, terephthaloyl chloride, and epichlorohydrin.
Major Products:
Oxidation: 4-phenyl-1,2,4-triazoline-3,5-dione.
Acetylation: Acetylated derivatives.
Polymerization: Insoluble polymer.
Scientific Research Applications
4-Phenylurazole has diverse applications in scientific research:
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Industry: It is used in the production of azo dyes and as an anti-fog stabilizer in photosensitive materials
Comparison with Similar Compounds
4-Phenylurazole can be compared with other similar compounds such as:
4-Phenyl-1,2,4-triazoline-3,5-dione: A direct oxidation product of this compound, used as a Diels-Alder trapping agent.
4-Phenyl-1,2,4-triazolidine-3,5-dione: Another derivative with similar chemical properties.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
4-phenyl-1,2,4-triazolidine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSUFRDROXZXLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065988 | |
Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818223 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15988-11-1 | |
Record name | 4-Phenyl-1,2,4-triazolidine-3,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15988-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylurazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015988111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenylurazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,4-Triazolidine-3,5-dione, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-1,2,4-triazolidine-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-PHENYLURAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V4N9J1BIH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Phenylurazole?
A1: this compound has the molecular formula C8H8N4O2 and a molecular weight of 192.17 g/mol.
Q2: What are the common spectroscopic techniques used to characterize this compound?
A2: this compound is commonly characterized using Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy. Elemental analysis and mass spectrometry are also employed for structural confirmation. []
Q3: Can you describe a reliable method for synthesizing this compound on a large scale?
A3: A multi-kilogram preparation of this compound involves a five-step synthesis starting from ethyl carbazate. [] This method offers a reliable route for large-scale production.
Q4: What is the significance of acetylation of this compound?
A4: Acetylation of both N-H bonds in this compound serves as a model reaction for understanding its reactivity in polymerization processes. This reaction, typically performed using acetyl chloride in N,N-dimethylacetamide, proceeds with quantitative yield. [, ]
Q5: How does this compound react with diisocyanates?
A5: this compound undergoes step-growth polymerization reactions with various diisocyanates like hexamethylene diisocyanate, isophorone diisocyanate, and toluene-2,4-diisocyanate. [, ] This reaction forms polyureas with varying inherent viscosities depending on the diisocyanate and reaction conditions.
Q6: What are the advantages of using ionic liquids as reaction media for polymerization reactions involving this compound?
A6: Ionic liquids like tetrabutylammonium bromide (TBAB) offer several advantages as green reaction media for synthesizing polyureas from this compound and diisocyanates. These include higher yields, improved inherent viscosities, and the elimination of volatile organic solvents. []
Q7: Can you describe the use of this compound in the synthesis of alloxazine 5-oxides?
A7: this compound, upon oxidation, generates 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). When reacted with 6-anilinouracils in the presence of nitric acid, PTAD facilitates the formation of alloxazine 5-oxides through a process involving nitrosative cyclization and dehydrogenation. [, ]
Q8: What is the role of this compound in synthesizing triazolo[1,2-a]indazole-triones?
A8: this compound serves as a key reagent in the multi-component synthesis of triazolo[1,2-a]indazole-triones. These reactions often employ catalysts like ionic liquids or silica-coated zinc oxide nanoparticles to enhance efficiency and yields. [, ]
Q9: How does this compound contribute to the synthesis of spiro-triazolo[1,2-a]indazole-tetraone derivatives?
A9: Similar to its role in triazolo[1,2-a]indazole-trione synthesis, this compound acts as a reactant in the three-component condensation reaction leading to spiro-triazolo[1,2-a]indazole-tetraone derivatives. These reactions are often catalyzed by heterogeneous solid acid catalysts like silica-supported tungstic acid under solvent-free conditions. []
Q10: What is the significance of the electro-oxidation of this compound?
A10: The electro-oxidation of this compound generates the unstable intermediate 4-phenyl-1,2,4-triazoline-3,5-dione (TAD). Despite its instability, TAD exhibits electrocatalytic activity in the oxidation of homocysteine. [] This property highlights its potential in electrochemical applications.
Q11: How does the substituent on the urazole ring influence the catalytic activity of TADs?
A11: The presence of electron-withdrawing or electron-donating groups on the urazole ring influences both the oxidative potential of urazoles and the ring-opening kinetics of the corresponding TADs, ultimately affecting the turnover frequency (TOF) in catalytic reactions. []
Q12: Have there been any computational studies on this compound and its derivatives?
A12: Yes, computational studies have been conducted on this compound and its derivatives. For instance, force field calculations have been used to determine the dipole moment of dimeric complexes formed by this compound units, providing insights into their structure and properties. []
Q13: Are there any green chemistry approaches to polymer synthesis using this compound?
A13: Yes, several green chemistry approaches have been explored for polyurea synthesis using this compound. These include using ionic liquids as green solvents, [] solid-state polymerization under microwave irradiation, [] and solvent-free polycondensation reactions. [] These methods minimize waste and reliance on hazardous solvents.
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